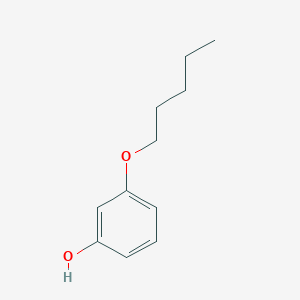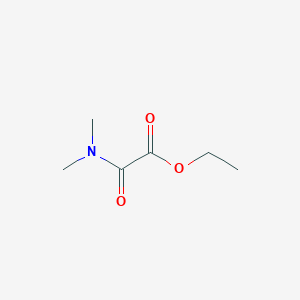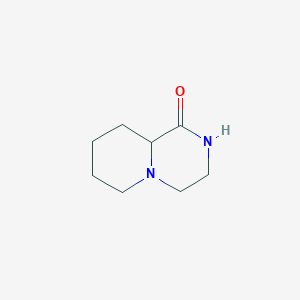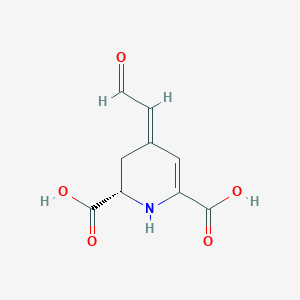
Betalamic acid
説明
Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . Betalamic acid is a constituent of all betalains . The type of betalamic acid substituent determines the class of betalains .
Synthesis Analysis
Betalamic acid is formed by the action of DODA and subsequent spontaneous cyclization . In the first step, tyrosine is hydroxylated to L-DOPA by CYP76AD1 (and/or tyrosinase), and in the second step betalamic acid is formed .Molecular Structure Analysis
The molecular formula of Betalamic acid is C9H9NO5 . It has an average molecular weight of 211.1715 and a mono-isotopic molecular weight of 211.048065 . The structure of betalamic acid involves a 1,7-diazaheptamethinium scaffold which promotes their radical-scavenging properties .Chemical Reactions Analysis
Betalamic acid condenses spontaneously with cyclo-DOPA and/or its glucosyl derivatives, amines or their derivatives, forming betacyanins or betaxanthins, respectively . The chemical properties of the pigments involve decarboxylation, oxidation, conjugation, and chlorination reactions as well as the acyl group migration phenomenon .Physical And Chemical Properties Analysis
Betalamic acid is water-soluble . It has a water solubility of 4.72 g/L . It has a pKa (Strongest Acidic) of 3.43 and a pKa (Strongest Basic) of -0.014 . It has a refractivity of 50.78 m³·mol⁻¹ and a polarizability of 19.04 ų .科学的研究の応用
Betalamic Acid in Pigment Synthesis and Application
- Synthesis of Betalains: Betalamic acid is used in the synthesis of betalains, plant pigments with high antioxidant properties and potential cancer chemopreventive effects. A novel method involves using betalamic acid derivatized support to produce pseudobetaxanthin, which can be converted into betalains under mild conditions, simplifying the production process and expanding applications in scientific research (Cabanes et al., 2014).
Stability and Properties of Betalamic Acid
- Stabilization of Betalains: Betalamic acid forms the core structure of betalains, but its poor stability has been a challenge for broader applications. Research focuses on understanding and enhancing the stability of betalains for potential use in pharmaceuticals and cosmetics, highlighting the need for more studies on their tinctorial strength, fluorescence, and water solubility (Khan, 2016).
Biochemical Studies and Applications
- Antiradical Properties: Betalamic acid, the structural unit of betalains, has shown significant antioxidant and free radical scavenging capacities. These properties have been confirmed through various assays, revealing potential applications in health and nutrition (Gandía-Herrero et al., 2012).
- Chemical and Antioxidant Properties: The interest in betalains, and thus betalamic acid, has grown due to their antioxidant properties and safety as natural colorants. This has led to the identification of various pigments and studies on their structure-activity relationship (Slimen et al., 2017).
作用機序
将来の方向性
The main research directions for natural plant pigments like Betalamic acid are focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . Future directions in betalain metabolic engineering, including expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell are being explored .
特性
IUPAC Name |
(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKULBMDMPFLH-FSRBREEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317375 | |
| Record name | Betalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18766-66-0 | |
| Record name | Betalamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betalamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betalamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






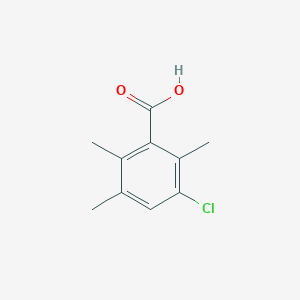

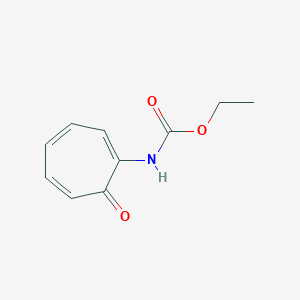
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
